molecular formula C23H19BrN2O4 B3121313 2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- CAS No. 282734-37-6

2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

Cat. No.: B3121313
CAS No.: 282734-37-6
M. Wt: 467.3 g/mol
InChI Key: OKRYLAXLGQLYKG-NRFANRHFSA-N
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Description

“2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-” is a chemical compound with the CAS number 282734-37-6 . It is also known by its synonyms N2-Fmoc-3-(5-bromopyrid-2-yl)-L-alanine and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(5-bromopyridin-2-yl)propanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C23H19BrN2O4 . It contains a pyridine ring, a fluorene group, and a carboxylic acid group . The fluorene group is protected by a methoxy carbonyl group .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-acyliminium Ions : A method for generating N-acyliminium ions using amino acid derivatives, which includes compounds similar to 2-Pyridinepropanoic acid, was developed. This method has been applied in synthesizing omega-amino aldehydes, aminolactone derivatives, and azasugar analogues, demonstrating its versatility in organic synthesis (Boto, Hernandez, & Suarez, 2000).

  • Fluorescence Properties and Antibacterial Activity : N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, related to 2-Pyridinepropanoic acid, were synthesized and exhibited significant fluorescence properties. Some of these compounds also showed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

  • Antitumor Activity : A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, similar in structure to 2-Pyridinepropanoic acid, showed that these compounds selectively inhibited tumor cells and had potent antitumor activity (Wang et al., 2010).

Chemical Properties and Synthesis

  • Synthesis of Liquid Scintillators : The compound was used in the synthesis of liquid scintillation solutes, demonstrating its application in chemical analysis and radiometric measurements (Barnett, Daub, Hayes, & Ott, 1960).

  • Conversion to C-Nucleosides : The compound's derivatives were utilized in the synthesis of various C-nucleosides, showcasing its use in nucleoside analog synthesis, important in medicinal chemistry (Reese & Wu, 2003).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound's structure, is used for protecting hydroxy-groups in peptide synthesis, highlighting its importance in biochemistry (Gioeli & Chattopadhyaya, 1982).

Sensing and Detection Applications

  • Selective Sensing of Picric Acid, Fe3+, and L-Arginine : Derivatives of the compound were synthesized and used as fluorescent sensors, capable of detecting nitro compounds, metal cations, and amino acids, illustrating its potential in environmental and biochemical sensing (Han et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could be used as a building block in peptide synthesis, given the presence of the Fmoc-protected amino group .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s recommended to handle it with appropriate safety measures, as with all chemicals .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its structure, it could potentially be used in the synthesis of complex molecules or pharmaceuticals .

Properties

IUPAC Name

(2S)-3-(5-bromopyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRYLAXLGQLYKG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Reactant of Route 3
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Reactant of Route 4
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Reactant of Route 5
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-
Reactant of Route 6
2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

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